molecular formula C10H16Cl2N2 B2990488 (R)-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride CAS No. 2248176-07-8

(R)-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride

Cat. No.: B2990488
CAS No.: 2248176-07-8
M. Wt: 235.15
InChI Key: INVYPPVIQWXMQF-YQFADDPSSA-N
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Description

®-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a cyclobutyl group attached to a pyridin-3-ylmethanamine moiety, and it is typically available in its dihydrochloride salt form. The presence of both cyclobutyl and pyridine rings in its structure contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Intermediate: The cyclobutyl group can be introduced through a cyclization reaction of a suitable precursor, such as a cyclobutyl halide or cyclobutyl alcohol, under acidic or basic conditions.

    Coupling with Pyridin-3-ylmethanamine: The cyclobutyl intermediate is then coupled with pyridin-3-ylmethanamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar activating agent.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert ketones or aldehydes to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones or carboxylic acids, while reduction may produce cyclobutyl alcohols.

Scientific Research Applications

®-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ®-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **Cyclobutyl(pyridin-2-yl)methanamine
  • **Cyclobutyl(pyridin-4-yl)methanamine
  • **Cyclopropyl(pyridin-3-yl)methanamine

Uniqueness

®-Cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride is unique due to the specific positioning of the cyclobutyl and pyridine rings, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Properties

IUPAC Name

(R)-cyclobutyl(pyridin-3-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-10(8-3-1-4-8)9-5-2-6-12-7-9;;/h2,5-8,10H,1,3-4,11H2;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INVYPPVIQWXMQF-YQFADDPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@H](C2=CN=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2248176-07-8
Record name (R)-cyclobutyl(pyridin-3-yl)methanamine dihydrochloride
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